(R)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is a compound that features a pyridine ring substituted with two fluorine atoms and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine typically involves the coupling of a pyridine derivative with a pyrrolidine derivative. One common method involves the use of N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives, which are coupled with (Z)-4-aminopent-3-en-2-one to form β-ketoenamides. These intermediates undergo intramolecular cyclization to afford the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine N-oxides.
Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine ring.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. The fluorine atoms can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
3,5-Difluoro-2-(pyrrolidin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-(Pyrrolidin-2-yl)pyrimidine: Similar to the above but without fluorine atoms
Uniqueness
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both fluorine atoms and the pyrrolidine ring. This combination can enhance its binding affinity, selectivity, and overall reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H10F2N2 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,5-difluoro-2-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m1/s1 |
InChI Key |
HLBRVLDFCRLHRG-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=N2)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
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